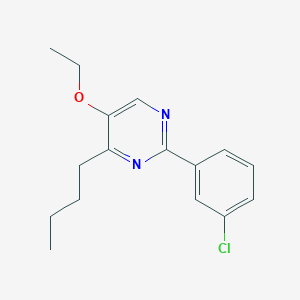
4-Butyl-2-(3-chlorophenyl)-5-ethoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butyl-2-(3-chlorophenyl)-5-ethoxypyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a butyl group, a chlorophenyl group, and an ethoxy group attached to a pyrimidine ring.
Méthodes De Préparation
The synthesis of 4-Butyl-2-(3-chlorophenyl)-5-ethoxypyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of Substituents: The butyl, chlorophenyl, and ethoxy groups are introduced through various substitution reactions. For instance, the chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, while the butyl and ethoxy groups can be added through alkylation reactions.
Industrial production methods often involve optimizing these reactions to increase yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
4-Butyl-2-(3-chlorophenyl)-5-ethoxypyrimidine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles (e.g., amines, thiols).
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.
Common reagents and conditions used in these reactions include solvents like ethanol, dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions.
Applications De Recherche Scientifique
4-Butyl-2-(3-chlorophenyl)-5-ethoxypyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly for its activity against certain enzymes and receptors.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Butyl-2-(3-chlorophenyl)-5-ethoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Butyl-2-(3-chlorophenyl)-5-ethoxypyrimidine include other substituted pyrimidines, such as:
2-(3-Chlorophenyl)-4,6-dimethylpyrimidine: This compound has similar structural features but differs in the substituents attached to the pyrimidine ring.
4-Butyl-2-(4-chlorophenyl)-5-methoxypyrimidine: This compound has a methoxy group instead of an ethoxy group and a different position of the chlorophenyl group.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C16H19ClN2O |
|---|---|
Poids moléculaire |
290.79 g/mol |
Nom IUPAC |
4-butyl-2-(3-chlorophenyl)-5-ethoxypyrimidine |
InChI |
InChI=1S/C16H19ClN2O/c1-3-5-9-14-15(20-4-2)11-18-16(19-14)12-7-6-8-13(17)10-12/h6-8,10-11H,3-5,9H2,1-2H3 |
Clé InChI |
DQCBJSCSLLMDKJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC(=NC=C1OCC)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


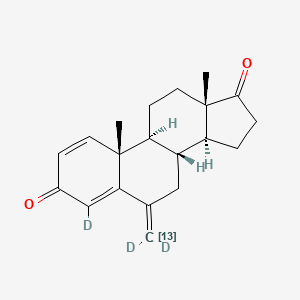

![1-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B13859659.png)
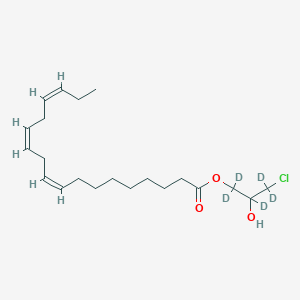
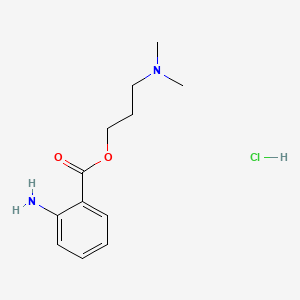
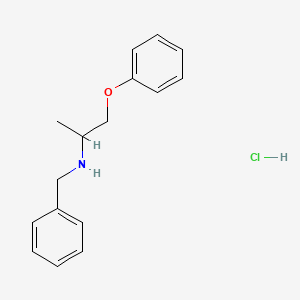
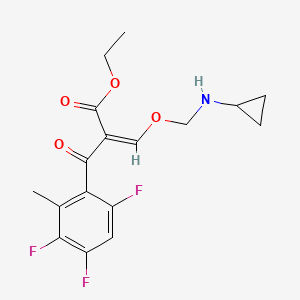

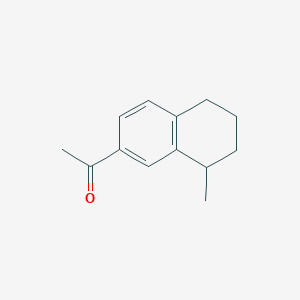
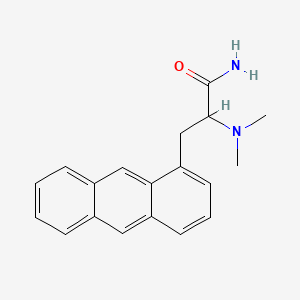
![[(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol](/img/structure/B13859699.png)
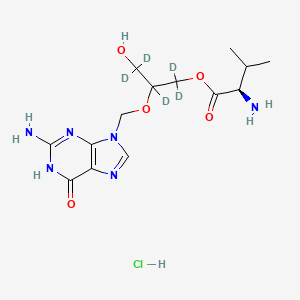

![Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate](/img/structure/B13859724.png)
